molecular formula C18H17FN4O2 B13417556 Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- CAS No. 74858-67-6

Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl-

Cat. No.: B13417556
CAS No.: 74858-67-6
M. Wt: 340.4 g/mol
InChI Key: KCWABEDMTARXGL-UHFFFAOYSA-N
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Description

Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a fluorophenyl group and a urea moiety, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group, often using a fluorinating agent.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The fluorophenyl group and urea moiety play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- apart is its unique combination of a fluorophenyl group and a urea moiety, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

74858-67-6

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-methylurea

InChI

InChI=1S/C18H17FN4O2/c1-20-18(25)22-11-7-8-15-13(9-11)17(21-10-16(24)23(15)2)12-5-3-4-6-14(12)19/h3-9H,10H2,1-2H3,(H2,20,22,25)

InChI Key

KCWABEDMTARXGL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3F)C

Origin of Product

United States

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